

# A Comparative Crystallographic Analysis of Halogenated Phenol Derivatives

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## Compound of Interest

Compound Name: **2-Bromo-4-chloro-6-fluorophenol**

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This guide provides a comparative analysis of the X-ray crystallographic data of selected 2-bromo-4-chlorophenol derivatives and other halogenated phenols. The objective is to offer insights into their solid-state structures, intermolecular interactions, and the influence of substituent patterns on their crystal packing. While crystallographic data for **2-Bromo-4-chloro-6-fluorophenol** itself is not publicly available, this guide leverages data from its close analogs to draw meaningful comparisons within the broader class of halogenated phenols.

## Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two Schiff base derivatives of 2-bromo-4-chlorophenol and a comparator compound, 4-bromo-2,6-dichlorophenol. These derivatives provide a basis for understanding the structural landscape of polysubstituted halogenated phenols.

Compound Name	Molecular Formula	Crystal System	Space Group	Unit Cell Parameters	Ref.
2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol	$C_{13}H_8BrClFN$ O	Triclinic	P-1	$a = 8.2274(3)$ $\text{\AA}, b =$ $8.6566(3) \text{\AA},$ $c =$ $10.8880(4) \text{\AA},$ $\alpha = 69.545(2)$ $^\circ, \beta =$ $70.820(2)^\circ, \gamma$ $= 62.341(2)^\circ$	[1]
2-Bromo-4-chloro-6-[(4-bromophenylimino)methyl]phenol	$C_{13}H_8Br_2ClN$ O	Triclinic	P-1	$a = 7.941(5)$ $\text{\AA}, b =$ $8.486(6) \text{\AA}, c$ $= 11.024(8)$ $\text{\AA}, \alpha =$ $86.83(3)^\circ, \beta =$ $75.39(3)^\circ, \gamma =$ $64.50(2)^\circ$	[2]
(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)morpholino methanone	$C_{17}H_{15}BrCl_2N$ $_2O_2$	Monoclinic	P2 <sub>1</sub> /c	$a = 20.333(7)$ $\text{\AA}, b =$ $11.226(5) \text{\AA},$ $c = 7.843(3)$ $\text{\AA}, \beta =$ $99.651(8)^\circ$	[3]

The data reveals that even with similar core structures, the introduction of different substituents on the imino-methyl group leads to notable changes in the unit cell dimensions and angles. Both Schiff base derivatives crystallize in the triclinic system, which is common for molecules with no symmetry elements. The monoclinic system of the comparator compound reflects a different packing arrangement, likely influenced by its bulkier morpholino and dichlorophenyl groups.

# Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For the presented 2-bromo-4-chlorophenol derivatives, key interactions include:

- $\pi$ - $\pi$  Stacking: The aromatic rings in both Schiff base derivatives engage in  $\pi$ - $\pi$  stacking interactions, contributing significantly to the crystal stability. In the case of 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol, the interplanar distance between interacting salicylaldehyde and aniline moieties is 3.317(3) Å.[1]
- Hydrogen Bonding: Intramolecular O-H $\cdots$ N hydrogen bonds are observed in the Schiff base derivatives, leading to the formation of a six-membered ring and enhancing molecular planarity.[1][2]
- Halogen Bonding: While not explicitly detailed in the abstracts, the presence of multiple halogen atoms (Br, Cl, F) suggests the potential for halogen bonding (X $\cdots$ X or X $\cdots$ O/N) to play a role in the crystal packing.

The packing of 2-bromo-4-chloro-6-[(4-bromo-phenylimino)methyl]phenol molecules is described as an anti-parallel arrangement forming dimers through aromatic  $\pi$ - $\pi$  stacking interactions.[2] This dimerization is a common motif in the crystal engineering of planar aromatic molecules.

## Experimental Protocols

The determination of the crystal structures described above follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.

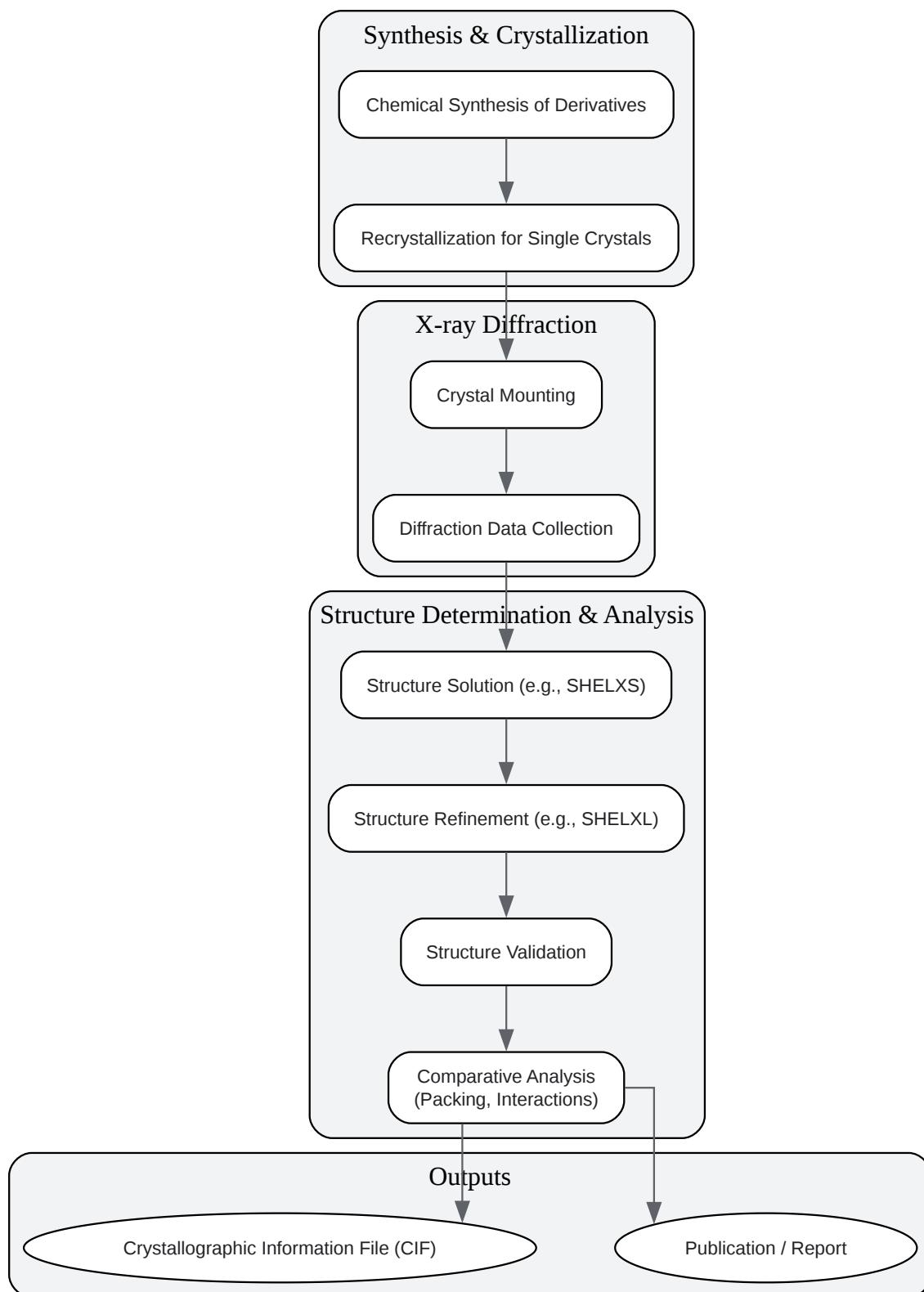
1. Synthesis and Crystallization: The Schiff base derivatives were synthesized via condensation reaction between 3-bromo-5-chlorosalicylaldehyde and the corresponding aniline derivative (4-fluoroaniline or 4-bromoaniline) in methanol.[1][2] The resulting product was purified by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.[1]
2. Data Collection: A single crystal of appropriate size (e.g., 0.30  $\times$  0.20  $\times$  0.20 mm) is mounted on a diffractometer.[1] The crystal is maintained at a constant temperature, often cryogenic (e.g., 173 K or 293 K), to minimize thermal vibrations.[1][2] Monochromatic X-ray radiation, typically from a Mo K $\alpha$  ( $\lambda$  = 0.71073 Å) or Cu K $\alpha$  ( $\lambda$  = 1.54056 Å) source, is used. The

diffraction data are collected as a series of frames by rotating the crystal in the X-ray beam. Modern diffractometers, such as the Bruker APEX2 CCD, are commonly employed for this purpose.<sup>[1]</sup>

3. Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Programs like SIR92 or SHELXS are used for this initial step.<sup>[1][2]</sup> The structural model is then refined using software such as SHELXL.<sup>[1][2]</sup> This process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

## Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow for a comparative crystallographic study of the type discussed in this guide.

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Caption: Workflow for a comparative crystallographic study.

## Logical Framework for Structural Comparison

The following diagram outlines the logical process for comparing the crystal structures of different halogenated phenol derivatives.

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Caption: Logical framework for comparing crystal structures.

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